molecular formula C9H8ClFO3 B6305588 2-Chloro-4-ethoxy-3-fluorobenzoic acid CAS No. 1935106-26-5

2-Chloro-4-ethoxy-3-fluorobenzoic acid

Cat. No.: B6305588
CAS No.: 1935106-26-5
M. Wt: 218.61 g/mol
InChI Key: AQCGBKRMVQVOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3. This compound is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, ethoxy, and fluorine groups. It is primarily used in chemical research and synthesis due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Ethoxylation: Introduction of the ethoxy group.

Each step requires specific reagents and conditions. For instance, fluorination can be achieved using fluorine gas or other fluorinating agents under controlled conditions. Chlorination often involves the use of chlorine gas or thionyl chloride, while ethoxylation can be performed using ethyl alcohol in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often using automated systems to control reaction conditions and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ethoxy group yields 2-Chloro-4-hydroxy-3-fluorobenzoic acid .

Scientific Research Applications

2-Chloro-4-ethoxy-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine, ethoxy, and fluorine groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloro-4-ethoxy-5-fluorobenzoic acid
  • 2-Chloro-3-ethoxy-4-fluorobenzoic acid
  • 4-Chloro-2-ethoxy-3-fluorobenzoic acid

Comparison: Compared to its analogs, 2-Chloro-4-ethoxy-3-fluorobenzoic acid is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. For instance, the position of the fluorine atom can influence the compound’s electronic properties and its interaction with biological targets .

Properties

IUPAC Name

2-chloro-4-ethoxy-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCGBKRMVQVOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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